molecular formula C16H21NO4 B2437166 1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine CAS No. 2097919-72-5

1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine

Cat. No.: B2437166
CAS No.: 2097919-72-5
M. Wt: 291.347
InChI Key: HCTLEPYOJGRARL-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the 3-methoxybenzoyl and oxolan-3-yl groups in the structure of this compound imparts unique chemical and physical properties, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific reaction conditions.

    Introduction of the 3-Methoxybenzoyl Group: The 3-methoxybenzoyl group can be introduced via acylation reactions using 3-methoxybenzoyl chloride and a suitable base, such as triethylamine.

    Attachment of the Oxolan-3-yl Group: The oxolan-3-yl group can be attached through etherification reactions using oxolan-3-ol and appropriate reagents, such as tosyl chloride and a base.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or ether bonds and the formation of corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes, enzyme activity, or protein interactions.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to desired therapeutic effects. The presence of the 3-methoxybenzoyl and oxolan-3-yl groups can influence the compound’s binding affinity, selectivity, and overall pharmacokinetic properties.

Comparison with Similar Compounds

1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine can be compared with other azetidine derivatives, such as:

    1-Benzoyl-3-[(oxolan-3-yl)methoxy]azetidine: This compound lacks the methoxy group on the benzoyl ring, which may affect its chemical reactivity and biological activity.

    1-(3-Methoxybenzoyl)-3-[(tetrahydrofuran-3-yl)methoxy]azetidine: This compound contains a tetrahydrofuran ring instead of an oxolan ring, potentially altering its physical and chemical properties.

    1-(3-Methoxybenzoyl)-3-[(oxolan-2-yl)methoxy]azetidine: The position of the oxolan ring attachment differs, which can influence the compound’s overall conformation and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(3-methoxyphenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-19-14-4-2-3-13(7-14)16(18)17-8-15(9-17)21-11-12-5-6-20-10-12/h2-4,7,12,15H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTLEPYOJGRARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC(C2)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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